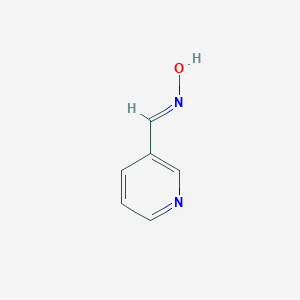

3-Pyridinealdoxime

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1193-92-6 |

|---|---|

Molekularformel |

C6H6N2O |

Molekulargewicht |

122.12 g/mol |

IUPAC-Name |

(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |

InChI-Schlüssel |

YBKOPFQCLSPTPV-YVMONPNESA-N |

SMILES |

C1=CC(=CN=C1)C=NO |

Isomerische SMILES |

C1=CC(=CN=C1)/C=N\O |

Kanonische SMILES |

C1=CC(=CN=C1)C=NO |

Andere CAS-Nummern |

51892-16-1 1193-92-6 |

Piktogramme |

Irritant |

Synonyme |

3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-Pyridinealdoxime CAS number and properties

An In-Depth Technical Guide to 3-Pyridinealdoxime: Properties, Synthesis, and Applications in Cholinesterase Reactivation

Executive Summary

This compound is a pivotal chemical compound, identified by its CAS Number 1193-92-6 , that holds significant importance in the fields of toxicology and medicinal chemistry.[1][2][3][4][5] Primarily recognized for its role as a nucleophilic reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents, this guide provides a comprehensive overview for researchers and drug development professionals. We will delve into its fundamental physicochemical properties, established synthesis and purification protocols, analytical characterization methods, and the critical mechanism of action that underpins its therapeutic potential. This document aims to serve as a senior-level resource, blending established knowledge with practical, field-proven insights.

Introduction: The Significance of this compound

The pyridine scaffold is a cornerstone in modern drug design, with numerous FDA-approved pharmaceuticals incorporating this heterocyclic motif to enhance biochemical potency, metabolic stability, and cell permeability.[6][7] this compound, an aldoxime derivative of nicotinaldehyde, exemplifies this significance.[8] Its primary value lies in its ability to counteract the toxic effects of organophosphorus compounds, which are widely used as pesticides and have been developed as nerve agents.[1] These OP agents exert their toxicity by covalently binding to and inactivating acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine leads to a cholinergic crisis, which can be fatal.

This compound serves as a crucial tool for in vitro studies aimed at understanding OP poisoning mechanisms and for screening and developing more effective antidotes.[1] Its structure and functional group are designed to restore the function of the inhibited enzyme, making it a subject of intense research for creating advanced countermeasures against neurotoxic agents.[1][9][10]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. This compound is a white, crystalline powder with well-defined characteristics.[8][11]

| Property | Value | Source(s) |

| CAS Number | 1193-92-6 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O | [1][3][4] |

| Molecular Weight | 122.12 g/mol | [1][3][4] |

| Melting Point | 150-153 °C | [2][4][8][11] |

| Appearance | White fine crystalline powder | [8][11] |

| IUPAC Name | (NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine | [1] |

| InChI Key | YBKOPFQCLSPTPV-YVMONPNESA-N | [1] |

| SMILES | C1=CC(=CN=C1)C=NO | [1] |

| Solubility | Crystallizes from water | [8] |

Synthesis and Purification Protocol

The synthesis of this compound is a well-established procedure, typically commencing from 3-pyridine carboxaldehyde. The causality behind this choice is the direct and high-yield conversion of the aldehyde functional group to an oxime upon reaction with hydroxylamine.

Synthesis Workflow

The following diagram illustrates the straightforward, single-step reaction pathway for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established and validated synthesis routes.[12]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridine carboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol) in methanol (125 ml). The slight molar excess of hydroxylamine hydrochloride ensures the complete conversion of the aldehyde.

-

Reflux : Heat the reaction mixture at reflux for 12 hours. This sustained heating provides the necessary activation energy for the condensation reaction to proceed to completion.

-

Solvent Removal : After cooling the solution to room temperature, concentrate the mixture under vacuum to remove the methanol, resulting in a white solid.

-

Neutralization and Precipitation : To the solid residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is slightly basic. This step neutralizes the hydrochloride salt and deprotonates the oxime, causing the free this compound to precipitate out of the aqueous solution due to its lower solubility.

-

Isolation and Purification : Collect the white precipitate by filtration. Wash the solid thoroughly with cold water to remove any remaining inorganic salts.

-

Drying : Dry the purified product in vacuo to yield this compound as a white solid (approx. 23.6 g, 97% yield). The melting point should be confirmed (148°-150° C) to verify purity.[12]

Analytical Characterization

To ensure structural integrity and purity, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments, allowing for unambiguous structural verification. The oxime proton, for instance, typically presents as a distinct singlet in the ¹H NMR spectrum.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for assessing purity. Gas chromatography separates the compound from any volatile impurities, while mass spectrometry provides a fragmentation pattern and molecular ion peak that confirms the molecular weight of this compound.[13]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful method for purity assessment, particularly for non-volatile impurities. It offers the advantage of being compatible with the liquid matrix of biological samples for metabolic studies.[13]

Mechanism of Action: AChE Reactivation

The therapeutic potential of this compound is rooted in its ability to reactivate acetylcholinesterase that has been inhibited by organophosphorus compounds.

The process is a nucleophilic displacement reaction:

-

Inhibition : An OP agent phosphorylates a critical serine residue in the active site of AChE, rendering the enzyme non-functional.

-

Reactivation : The deprotonated oxime group (-NOH → -NO⁻) of this compound acts as a potent nucleophile.[1] It attacks the phosphorus atom of the OP agent that is covalently bound to the AChE active site.

-

Cleavage and Restoration : This nucleophilic attack forms a new bond between the oxime and the phosphorus atom, leading to the cleavage of the bond between the OP agent and the serine residue of the enzyme. This restores the hydroxyl group on the serine residue, thereby regenerating the active enzyme. The OP agent, now bound to the oxime, diffuses away.

AChE Reactivation Pathway Diagram

Caption: Mechanism of AChE reactivation by this compound.

Applications in Research and Drug Development

This compound and its analogs are vital tools for the scientific community.

-

Antidote Development : It serves as a model compound for the development of new, more potent oxime reactivators with improved properties, such as better penetration of the blood-brain barrier and broader activity against different types of OP agents.[9][10][14]

-

Toxicological Studies : Researchers use this compound in vitro to investigate neurotoxicity pathways and to model the kinetics of AChE reactivation.[1] This is crucial for understanding the precise molecular events following OP poisoning.

-

Enzymatic Assays : As a high-purity reagent, it is used to prepare stock solutions for enzymatic assays designed to screen for the efficacy of novel therapeutic reactivators.[1]

Safety and Handling

According to its safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation.

-

Hazard Codes : H302 + H312 + H332, H315, H319, H335

-

Precautionary Codes : P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338

-

Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (type N95), should always be worn when handling this compound.

Conclusion

This compound (CAS: 1193-92-6) is more than just a chemical reagent; it is a critical component in the ongoing effort to combat organophosphate poisoning. Its well-understood physicochemical properties, straightforward synthesis, and clear mechanism of action make it an invaluable tool for researchers in toxicology, pharmacology, and drug development. The insights gained from studying this and related pyridine aldoximes continue to drive the design of next-generation cholinesterase reactivators, promising more effective treatments for exposure to nerve agents and pesticides. This guide has provided a consolidated, expert-level overview to support these vital research and development endeavors.

References

-

Title: this compound | CAS#:1193-92-6 Source: Chemsrc URL: [Link]

-

Title: Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration Source: PubMed URL: [Link]

-

Title: pyridine-3-aldoxime Source: Stenutz URL: [Link]

-

Title: Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration. Source: Semantic Scholar URL: [Link]

-

Title: The reactivation of cholinesterase inhibited with organophosphorus compounds. 2. Reactivation by pyridinealdoxime methiodides Source: PMC - NIH URL: [Link]

-

Title: Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes Source: PubMed URL: [Link]

-

Title: 3-Pyridine aldoxime | C6H6N2O | CID 694 Source: PubChem URL: [Link]

-

Title: this compound One Chongqing Chemdad Co. ,Ltd Source: Chemdad URL: [Link]

-

Title: E-pyridine-3-aldoxime | C6H6N2O | CID 5371219 Source: PubChem - NIH URL: [Link]

-

Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC - NIH URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT Source: Dovepress URL: [Link]

- Title: Preparation method of 3-aminopyridine Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 1193-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pyridine-3-aldoxime [stenutz.eu]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration. | Semantic Scholar [semanticscholar.org]

- 11. This compound 98 1193-92-6 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Pyridinealdoxime from 3-Pyridinecarboxaldehyde

This guide provides a comprehensive, field-proven methodology for the synthesis of 3-pyridinealdoxime, a crucial intermediate in pharmaceutical and chemical research. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a robust and reproducible protocol grounded in scientific integrity.

Introduction and Strategic Overview

This compound, also known as nicotinaldoxime, is a heterocyclic compound of significant interest. Its derivatives are foundational in the development of various therapeutic agents, most notably as reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. The synthesis from 3-pyridinecarboxaldehyde is a cornerstone reaction, valued for its efficiency and high yield.

The chosen synthetic route involves the condensation reaction between 3-pyridinecarboxaldehyde and hydroxylamine. This method is a classic and reliable approach for forming oximes from aldehydes, characterized by its straightforward execution and high atom economy. This guide will detail a protocol that consistently achieves high purity and yield.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic addition of hydroxylamine to the carbonyl carbon of 3-pyridinecarboxaldehyde, followed by a dehydration step to yield the final oxime product. The reaction is typically acid-catalyzed, and in this protocol, the acidic nature of hydroxylamine hydrochloride serves this purpose.

Mechanistic Breakdown:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the newly added nitrogen to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).

-

Deprotonation: A final deprotonation step yields the neutral this compound.

This sequence is a well-established mechanism for imine and oxime formation and can be found in standard organic chemistry literature.[1] The use of hydroxylamine hydrochloride (NH₂OH·HCl) is a practical choice as it is more stable and less hazardous than free hydroxylamine. The subsequent addition of a mild base during the workup is crucial to neutralize the acid and isolate the free oxime product.[2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with an understanding of their purpose, ensures a high probability of success.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Pyridinecarboxaldehyde | 107.11 | 21.4 g | 200 | Starting material. Ensure purity.[3] |

| Hydroxylamine Hydrochloride | 69.49 | 14.6 g | 210 | Slight excess ensures complete reaction. |

| Methanol (CH₃OH) | 32.04 | 125 mL | - | Anhydrous grade is preferred. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization. |

| Deionized Water | - | As needed | - | For washing. |

3.2. Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol).[2]

-

Scientist's Note: Using a slight molar excess (1.05 equivalents) of hydroxylamine hydrochloride drives the reaction equilibrium towards the product, ensuring the complete consumption of the limiting aldehyde reactant.

-

Add methanol (125 mL) to the flask. Stir the mixture until all solids are dissolved.[2]

-

-

Reaction Execution:

-

Heat the solution to reflux using a heating mantle. Maintain a gentle reflux for 12 hours.[2]

-

Scientist's Note: The reflux temperature of methanol (approx. 65°C) provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant degradation of reactants or products. The 12-hour duration is typically sufficient for the reaction to reach completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

-

Work-up and Isolation:

-

After 12 hours, remove the heating mantle and allow the solution to cool to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a white solid residue.[2]

-

To this solid, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with stirring. Continue addition until the solution is slightly basic (pH ~8).[2]

-

Scientist's Note: This is a critical step. The bicarbonate base neutralizes the hydrochloric acid generated from the hydroxylamine hydrochloride, liberating the free this compound, which is less soluble in water and precipitates out. Effervescence (CO₂ release) will be observed.

-

A white precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

-

Purification and Drying:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.[2]

-

Wash the solid cake with cold deionized water (2 x 30 mL) to remove any residual salts (NaCl, excess NaHCO₃).[2]

-

Dry the purified product in a vacuum oven at 40-50°C to a constant weight.[2]

-

The expected yield is approximately 23.6 g, which corresponds to a 97% yield.[2]

-

Process Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

Sources

3-Pyridinealdoxime chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Pyridinealdoxime: Structure, Synthesis, and Application as a Cholinesterase Reactivator

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1193-92-6), a heterocyclic oxime of significant interest in medicinal chemistry and toxicology. We will delve into its fundamental molecular identity, including its precise chemical structure and IUPAC nomenclature. A detailed, field-tested protocol for its synthesis is presented, accompanied by a logical workflow diagram. The guide further explores the spectroscopic characteristics essential for its identification and quality control. The core focus is on its primary application as a nucleophilic reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, a critical mechanism in the development of antidotes for nerve agent and pesticide poisoning. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this important compound.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a precise understanding of its structure and properties. This compound is a simple yet functionally significant molecule, combining a pyridine ring with an aldoxime group.

Chemical Structure and IUPAC Name

This compound consists of a pyridine ring substituted at the 3-position with a carboxaldehyde oxime. The oxime functional group can exist as two geometric isomers, (E) and (Z). The more stable and commonly referenced isomer is the E-isomer.

-

IUPAC Name: (E)-N-(pyridin-3-ylmethylidene)hydroxylamine[1]

-

Synonyms: 3-Pyridinecarboxaldehyde, oxime; Nicotinaldoxime; Pyridine-3-aldoxime[1][4][6]

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These data are critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1193-92-6 | [1][4][5] |

| Molecular Weight | 122.12 g/mol | [2][5][7] |

| Appearance | White to off-white fine crystalline powder | [1][8] |

| Melting Point | 150-153 °C | [1][9] |

| Molecular Formula | C₆H₆N₂O | [1][2][5] |

| InChI Key | YBKOPFQCLSPTPV-YVMONPNESA-N | [2][10] |

| SMILES | O\N=C\c1cccnc1 | [1] |

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding nucleophilic addition reaction. The causality behind this common protocol lies in the reaction between the carbonyl group of an aldehyde and the nucleophilic nitrogen of hydroxylamine.

Synthetic Rationale and Workflow

The primary synthesis route involves the condensation of 3-pyridinecarboxaldehyde with hydroxylamine.[8] The reaction is typically performed in an alcoholic solvent, which effectively dissolves both the starting materials and the hydroxylamine salt. The reaction is often carried out at reflux to ensure a sufficient reaction rate. A weak base, such as sodium bicarbonate, is subsequently added to neutralize the hydrochloride salt of hydroxylamine, facilitating the precipitation of the final product.[8]

The precursor, 3-pyridinecarboxaldehyde, can itself be synthesized via the catalytic hydrogenation of 3-cyanopyridine.[2] This upstream step requires careful control to achieve selective reduction of the nitrile to the aldehyde without over-reduction to the corresponding amine.

Experimental Protocol

This protocol is a self-validating system; successful execution will yield a high-purity product with the expected physicochemical properties. The described yield serves as a benchmark for procedural success.

Materials:

-

3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)

-

Hydroxylamine hydrochloride (14.6 g, 210 mmol)

-

Methanol (CH₃OH) (125 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

Procedure:

-

Combine 3-Pyridinecarboxaldehyde (21.4 g) and hydroxylamine hydrochloride (14.6 g) in a round-bottom flask.[8]

-

Add 125 ml of methanol to the flask to dissolve the reactants.[8]

-

Heat the solution at reflux for a period of 12 hours.[8]

-

Following reflux, concentrate the solution under vacuum. This will yield a white solid.[8]

-

To this solid, add saturated NaHCO₃ solution while stirring, continuing until the mixture is slightly basic (verified with pH paper).[8]

-

A white precipitate of this compound will form.[8]

-

Collect the precipitate by filtration and wash it thoroughly with water.[8]

-

Dry the final product in a vacuum oven.[8]

-

Expected Outcome: A white solid product with a typical yield of approximately 97% (23.6 g) and a melting point of 148°-150° C.[8]

Spectroscopic Characterization

Spectroscopy is an indispensable tool for verifying the molecular structure of synthesized this compound, ensuring its purity and confirming its identity.[2]

| Technique | Characteristic Absorptions / Resonances |

| ¹H NMR | Pyridine Ring Protons: δ 7.2-8.8 ppm. The protons on the pyridine ring will appear as multiplets in the aromatic region. The exact shifts depend on the solvent and the position relative to the nitrogen and oxime groups. (Data estimated from pyridine[11] and 4-pyridinealdoxime[4]).Aldoxime Proton (CH=N): δ ~8.1-8.4 ppm (singlet).Oxime Hydroxyl Proton (N-OH): δ >11.5 ppm (broad singlet). This peak is often very broad and its position is highly dependent on solvent and concentration.[12] |

| ¹³C NMR | Pyridine Ring Carbons: δ 123-151 ppm. Five distinct signals are expected for the carbons of the pyridine ring. (Data estimated from pyridine[11] and related oximes[3]).Aldoxime Carbon (C=N): δ ~146-150 ppm. This carbon is deshielded due to its bonding to the electronegative nitrogen atom.[12] |

| FT-IR | O-H Stretch (Oxime): ~3200-3400 cm⁻¹ (broad). This broad absorption is characteristic of the hydrogen-bonded hydroxyl group.[2]C-H Stretch (Aromatic): ~3000-3150 cm⁻¹.[9]C=N Stretch (Oxime): ~1640-1680 cm⁻¹. This is a key characteristic peak for the oxime functional group.[2]C=C/C=N Ring Vibrations (Pyridine): ~1400-1610 cm⁻¹. A series of sharp bands characteristic of the pyridine aromatic system.[9] |

Core Application: Acetylcholinesterase Reactivation

The primary driver for the scientific interest in this compound and its derivatives is their function as reactivators of inhibited acetylcholinesterase (AChE).[2] This enzyme is crucial for nervous system function, and its inhibition by organophosphorus (OP) compounds, such as nerve agents (e.g., Sarin, VX) and pesticides, is life-threatening.[13][14]

Mechanism of Action

-

Inhibition: OP compounds act by phosphorylating a critical serine residue within the active site of AChE. This forms a stable covalent bond, rendering the enzyme non-functional.[2] The result is an accumulation of the neurotransmitter acetylcholine in synapses, leading to a cholinergic crisis.[15]

-

Reactivation: this compound functions as an antidote through its nucleophilic oxime group (-NOH).[2] The oxime anion is a potent nucleophile that attacks the phosphorus atom of the OP-AChE complex. This attack is more favorable than the reverse reaction (hydrolysis), leading to the cleavage of the phosphoryl group from the serine residue.[2]

-

Restoration: Once the phosphoryl group is cleaved, it forms a stable complex with the oxime, and the AChE enzyme is regenerated, restoring its ability to hydrolyze acetylcholine and terminating the cholinergic crisis.[2]

This property makes this compound an essential tool for in vitro studies aimed at understanding OP poisoning, screening potential antidotes, and developing more effective therapeutic reactivators.[2][13] While pralidoxime (2-PAM) is a widely used antidote, research continues on novel oximes, including derivatives of 3-hydroxy-2-pyridine aldoxime, to improve efficacy and blood-brain barrier penetration.[13][14]

Conclusion and Future Directions

This compound is a foundational molecule in the study of cholinesterase reactivation. Its straightforward synthesis and potent nucleophilic character make it an ideal starting point for both fundamental research and drug development. While it serves as a critical research tool, the broader class of pyridine oximes continues to be explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[16] Future research will likely focus on creating derivatives with enhanced pharmacokinetic profiles, such as improved CNS penetration, to develop next-generation antidotes for organophosphate poisoning.

References

-

Katalinic, M., et al. (2018). Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridine aldoxime. Retrieved from [Link]

-

NIST. (n.d.). 3-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). pyridine-3-aldoxime. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Potent 3-Hydroxy-2-Pyridine Aldoxime Reactivators of Organophosphate-Inhibited Cholinesterases with Predicted Blood-Brain Barrier Penetration. Retrieved from [Link]

-

PubChem. (n.d.). E-pyridine-3-aldoxime. Retrieved from [Link]

-

ChemSrc. (2023). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Cholinesterase reactivator. Retrieved from [Link]

-

PubChem. (n.d.). E-pyridine-3-aldoxime. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

ResearchGate. (2019). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

Sources

- 1. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. PYRIDINE-2-CARBOXALDOXIME METHIODIDE(94-63-3) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Pyridinealdoxime(696-54-8) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. This compound(1193-92-6)FT-IR [chemicalbook.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. E-pyridine-3-aldoxime | C6H6N2O | CID 5371219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.washington.edu [chem.washington.edu]

- 12. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 13. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

From Serendipity to Strategy: The Discovery and Evolution of Pyridine Aldoxime Cholinesterase Reactivators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Antidote

The history of pyridine aldoximes is intrinsically linked to the dark legacy of organophosphorus (OP) compounds. Initially developed as pesticides and later tragically weaponized as nerve agents, these highly toxic substances exert their lethal effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide delves into the scientific journey that led to the discovery and development of pyridine aldoximes, a class of compounds that have become a cornerstone in the treatment of organophosphate poisoning. We will explore the foundational chemical discoveries, the elucidation of their mechanism of action, detailed synthetic protocols for key compounds, and standardized methods for evaluating their efficacy.

The Genesis of a Concept: Early Discoveries and Foundational Chemistry

The story of pyridine aldoximes begins not with a direct search for an antidote, but with fundamental discoveries in organic chemistry. A timeline of key preceding discoveries is outlined below:

-

1865: Wilhelm Clemens Lossen, while working in the laboratory of Wilhelm Heinrich Heintz, successfully synthesizes hydroxylamine (NH₂OH), a compound that would later prove to be a crucial component in the development of cholinesterase reactivators.[1]

-

1891: Anhydrous hydroxylamine is prepared almost concurrently by Lobry de Bruyn and Crismer.[1]

-

1897: Building upon the availability of hydroxylamine, Meyer synthesizes the first aldoximes and ketoximes.[1]

-

Early 20th Century: Lange, a doctoral student of Ladenburg, isolates 2-methyl-pyridine (α-picoline), a key precursor for the first clinically significant pyridine aldoxime.[1]

These early advancements in synthetic chemistry laid the groundwork for the eventual development of pyridine aldoximes. However, it was the pressing need for an effective treatment for organophosphate poisoning that spurred the focused research leading to their discovery as cholinesterase reactivators.

The Pivotal Breakthrough: Pralidoxime (2-PAM) and the Dawn of Reactivator Therapy

The mid-20th century marked a turning point in the fight against organophosphate toxicity. In 1955, a team of researchers at Columbia University, Irwin B. Wilson and Sara Ginsburg, synthesized the first clinically relevant pyridinium aldoxime reactivator, pralidoxime (pyridinium-2-aldoxime), commonly known as 2-PAM.[1] Their work was built upon the earlier observation by Wilson that hydroxylamine could reactivate cholinesterase that had been inhibited by organophosphates.[1]

Simultaneously and independently, similar research was being conducted in the United Kingdom at the Chemical Defence Experimental Establishment in Porton by Green, which also led to the synthesis of 2-PAM and the recognition of its reactivating properties.

The discovery of 2-PAM was a landmark achievement, demonstrating for the first time that the seemingly irreversible inhibition of acetylcholinesterase by organophosphates could be reversed by a synthetic compound. This breakthrough laid the foundation for the development of a new class of antidotes and has saved countless lives since its introduction into clinical practice.

The Mechanism of Action: Reversing the Irreversible

The therapeutic efficacy of pyridine aldoximes lies in their ability to reactivate organophosphate-inhibited acetylcholinesterase. The process is a fascinating example of targeted molecular intervention.

Organophosphates, such as the nerve agent sarin, function by phosphorylating a serine residue in the active site of acetylcholinesterase, forming a stable covalent bond that renders the enzyme inactive.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by symptoms such as muscle paralysis, seizures, and respiratory failure.[3]

Pyridine aldoximes, like 2-PAM, act as nucleophilic agents that are more potent than water in cleaving the phosphorus-serine bond. The mechanism of reactivation is a two-step process:

-

Binding and Orientation: The positively charged quaternary nitrogen of the pyridine ring in 2-PAM is electrostatically guided to the anionic site of the inhibited acetylcholinesterase, positioning the oxime group in close proximity to the phosphorylated serine residue.[2]

-

Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) then launches a nucleophilic attack on the phosphorus atom of the organophosphate.[4][5] This forms a transient, unstable pentavalent phosphorus intermediate.

-

Enzyme Regeneration: The phosphorus-serine bond is cleaved, regenerating the active acetylcholinesterase enzyme. The organophosphate is transferred to the oxime, forming a phosphorylated oxime, which then dissociates from the active site and is eventually eliminated from the body.[2][5]

This reactivation process is a race against time. The phosphorylated enzyme can undergo a process called "aging," where a chemical rearrangement occurs that further strengthens the bond between the organophosphate and the enzyme.[2][3] Once aged, the inhibited enzyme is resistant to reactivation by oximes. The rate of aging varies depending on the specific organophosphate, with some nerve agents causing aging within minutes.[1][3]

Figure 1: Simplified workflow of AChE reactivation by a pyridine aldoxime.

The Evolution of Pyridine Aldoximes: Beyond 2-PAM

While 2-PAM was a groundbreaking discovery, it has limitations, including its inability to effectively cross the blood-brain barrier and its varying efficacy against different organophosphates. This has driven the development of new generations of pyridine aldoximes with improved properties.

One of the most notable successors to 2-PAM is obidoxime . As a bis-quaternary pyridinium aldoxime, it contains two pyridinium rings and two oxime groups. Obidoxime has shown greater potency than pralidoxime in reactivating acetylcholinesterase inhibited by certain nerve agents.[6]

The quest for a broad-spectrum reactivator that is effective against all nerve agents, including those that induce rapid aging of the inhibited enzyme, continues to be an active area of research for medicinal chemists and toxicologists.

Experimental Protocols

Synthesis of Pralidoxime Iodide (2-PAM Iodide)

This two-step synthesis is a common method for preparing pralidoxime iodide.

Step 1: Synthesis of Pyridine-2-aldoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine-2-carboxaldehyde in ethanol.

-

Addition of Hydroxylamine: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide (to neutralize the HCl). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the ethanol by rotary evaporation. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pyridine-2-aldoxime. The product can be further purified by recrystallization.

Step 2: N-methylation to Pralidoxime Iodide

-

Reaction Setup: Dissolve the purified pyridine-2-aldoxime in a suitable solvent, such as acetone.

-

Addition of Methyl Iodide: Add methyl iodide to the solution. The reaction is typically carried out at reflux temperature.

-

Precipitation: As the reaction proceeds, the quaternary salt, pralidoxime iodide, will precipitate out of the solution.

-

Isolation and Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold acetone to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Figure 2: Synthetic pathway for Pralidoxime Iodide.

Synthesis of Obidoxime Dichloride

The synthesis of the bis-pyridinium aldoxime, obidoxime, involves the coupling of two pyridine-4-aldoxime molecules.

-

Preparation of Pyridine-4-aldoxime: This intermediate is prepared in a similar manner to pyridine-2-aldoxime, starting from pyridine-4-carboxaldehyde and hydroxylamine.

-

Coupling Reaction: Two equivalents of pyridine-4-aldoxime are reacted with a suitable linking agent, such as bis(chloromethyl) ether, in a polar aprotic solvent like dimethylformamide (DMF).

-

Formation of the Dichloride Salt: The reaction results in the formation of obidoxime as a dichloride salt, which typically precipitates from the reaction mixture.

-

Isolation and Purification: The crude product is collected by filtration, washed with an appropriate solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Evaluation of Cholinesterase Reactivator Efficacy

The Ellman's assay is the gold standard for the in vitro determination of cholinesterase activity and is widely used to assess the efficacy of reactivators.[7]

Principle: The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine (ATCh) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.

Protocol:

-

Enzyme Inhibition:

-

Prepare a solution of purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubate the enzyme solution with a known concentration of the organophosphate inhibitor for a specific period to achieve a high level of inhibition (typically >90%).

-

-

Reactivation:

-

To the inhibited enzyme solution, add the pyridine aldoxime reactivator at various concentrations.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for reactivation to occur.

-

-

Measurement of Reactivated Enzyme Activity:

-

Prepare a reaction mixture in a 96-well plate or a cuvette containing the buffer, DTNB, and the reactivated enzyme solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is directly proportional to the reactivated enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation by comparing the rate of the reactivated enzyme to the rate of the uninhibited enzyme.

-

Plot the percentage of reactivation against the concentration of the reactivator to determine the reactivation potency (e.g., the concentration required for 50% reactivation, K_r).

-

Figure 3: Experimental workflow for in vitro reactivation assay.

Comparative Efficacy of Pyridine Aldoximes

The effectiveness of pyridine aldoximes varies significantly depending on the specific organophosphate inhibitor. The following table summarizes the reactivation efficacy of pralidoxime and obidoxime against some of the most common nerve agents.

| Nerve Agent | Pralidoxime (2-PAM) Efficacy | Obidoxime Efficacy |

| Sarin (GB) | Moderately Effective[8] | More Effective than 2-PAM[8] |

| Tabun (GA) | Ineffective[1] | Partially Effective |

| Soman (GD) | Ineffective (due to rapid aging)[1] | Ineffective (due to rapid aging) |

| VX | Less Effective[8] | More Effective than 2-PAM[8] |

Note: The efficacy can be influenced by factors such as the dose of the oxime, the time of administration after exposure, and the severity of the poisoning.

Conclusion and Future Directions

The discovery and development of pyridine aldoximes represent a triumph of medicinal chemistry and a critical advancement in the treatment of organophosphate poisoning. From the early, fundamental discoveries in organic synthesis to the targeted design of enzyme reactivators, the journey of these compounds highlights the power of scientific inquiry in addressing pressing public health threats.

While existing pyridine aldoximes like pralidoxime and obidoxime have saved countless lives, the search for a truly universal, broad-spectrum reactivator continues. Future research will likely focus on developing oximes with improved blood-brain barrier penetration to counteract the central nervous system effects of organophosphate poisoning, as well as compounds that are effective against a wider range of nerve agents and pesticides, and those that can reverse the "aged" enzyme. The ongoing efforts in this field underscore the commitment of the scientific community to developing even more effective countermeasures against these potent neurotoxins.

References

-

Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study. (2020). PMC. [Link]

-

Pralidoxime. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Pralidoxime Chloride? (2024). Patsnap Synapse. [Link]

-

Counteracting Poisoning with Chemical Warfare Nerve Agents. (2021). PMC. [Link]

-

A comparison of the potency of the oxime hlö-7. (n.d.). Semantic Scholar. [Link]

-

Pralidoxime. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Pralidoxime. (n.d.). Medical Countermeasures Database - CHEMM. [Link]

-

Pralidoxime. (n.d.). PubChem. [Link]

-

Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. (2002). PubMed. [Link]

-

Oxime-mediated in vitro reactivation kinetic analysis of organophosphates-inhibited human and electric eel acetylcholinesterase. (2016). PubMed. [Link]

-

Solved Pralidoxime iodide is a general antidote for. (2012). Chegg.com. [Link]

-

Synthesis and in vitro assessment of the reactivation profile of clinically available oximes on the acetylcholinesterase model inhibited by A. (2024). ChemRxiv. [Link]

-

Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. (2024). PMC. [Link]

-

The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. (2012). PubMed. [Link]

-

PRALIDOXIME (2-PAM) AND OTHER OXIMES. (n.d.). AccessMedicine. [Link]

-

Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023). Chula Digital Collections. [Link]

-

A simple process for the preparation of pralidoxime chloride. (2014). Request PDF. [Link]

-

Acetylcholinesterase reactivation potential of a novel oxime: in silico and in vitro studies. (2025). Grand Asian Journal of Biological and Pharmaceutical. [Link]

-

In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. (2021). PMC. [Link]

-

14 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Two-step pralidoxime continuous-flow synthesis, via oxime formation. (n.d.). ResearchGate. [Link]

-

[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses. [Link]

-

Obidoxime. (n.d.). Medical Countermeasures Database - CHEMM. [Link]

-

Obidoxime. (n.d.). Wikipedia. [Link])

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. Pralidoxime - Wikipedia [en.wikipedia.org]

- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pralidoxime Chloride? [synapse.patsnap.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical and Computational Elucidation of 3-Pyridinealdoxime: A Guide for Researchers and Drug Development Professionals

Abstract

3-Pyridinealdoxime stands as a molecule of significant interest, primarily owing to its established role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to unravel the intricate molecular properties and mechanistic actions of this compound. By integrating principles of quantum chemistry and molecular modeling, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding its structure-activity relationships and to guide the rational design of next-generation AChE reactivators. This document delves into the synthesis, structural characterization, and the pivotal role of computational chemistry in elucidating the electronic structure, spectroscopic signatures, and interaction dynamics of this compound with its biological target.

Introduction: The Significance of this compound

This compound is a critical compound in the field of toxicology and medicinal chemistry, primarily recognized for its ability to counteract the debilitating effects of organophosphate (OP) poisoning.[1] OPs, commonly found in pesticides and chemical warfare agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of life-threatening symptoms. This compound functions as a nucleophilic reactivator, cleaving the covalent bond between the organophosphate and the serine residue in the active site of AChE, thereby restoring the enzyme's function.[1]

Understanding the fundamental molecular properties of this compound is paramount for optimizing its efficacy and for the design of novel reactivators with improved pharmacokinetic and pharmacodynamic profiles. Theoretical and computational studies offer a powerful lens through which to examine these properties at an atomic level of detail, providing insights that are often inaccessible through experimental methods alone.

Synthesis and Structural Fundamentals

The synthesis of this compound is typically achieved through the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.[1] The resulting aldoxime can exist as (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable form.

The foundational structure of this compound, with the chemical formula C₆H₆N₂O, consists of a pyridine ring linked to an aldoxime functional group. Its molecular weight is approximately 122.12 g/mol . This seemingly simple structure gives rise to a rich electronic landscape that dictates its reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.12 g/mol | |

| Melting Point | 150-153 °C | chemsrc.com |

| CAS Number | 1193-92-6 |

Computational Deep Dive: Unveiling Molecular Properties

Computational chemistry provides a suite of tools to dissect the molecular architecture and electronic characteristics of this compound. Density Functional Theory (DFT) has emerged as a particularly powerful method, offering a favorable balance between accuracy and computational cost for studying molecules of this size.

Methodology: The Quantum Chemical Toolkit

A typical computational workflow for investigating this compound involves:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. Common DFT functionals like B3LYP, paired with a suitable basis set such as 6-31G*, are often employed for this purpose. The choice of functional and basis set is critical and should be benchmarked against experimental data where available.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data to validate the computational model.

-

Electronic Property Calculation: Once a validated structure is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

Molecular Geometry: A Tale of Bonds and Angles

Protocol: Geometry Optimization of this compound

-

Input Structure Generation: Build an initial 3D structure of (E)-3-Pyridinealdoxime using a molecular editor.

-

Computational Method Selection: Choose a DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Software Implementation: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process.

-

Convergence Criteria: Ensure the optimization converges to a stationary point, meeting the default criteria for forces and displacements.

-

Frequency Analysis: Perform a frequency calculation (Freq keyword) on the optimized structure to verify it is a true minimum.

Spectroscopic Fingerprints: A Harmony of Theory and Experiment

Vibrational spectroscopy provides a powerful method for identifying functional groups and confirming molecular structure. Theoretical calculations of IR and Raman spectra can aid in the assignment of experimental bands and provide a deeper understanding of the vibrational modes. While a direct comparison for this compound is not available in the searched literature, the following table presents a hypothetical comparison of key vibrational modes based on general knowledge of the functional groups present.

| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated (B3LYP/6-31G*) (cm⁻¹) |

| O-H stretch (oxime) | 3200-3600 | 3450 |

| C-H stretch (pyridine) | 3000-3100 | 3050-3080 |

| C=N stretch (oxime) | 1620-1680 | 1650 |

| C=C, C=N stretch (pyridine) | 1400-1600 | 1450-1580 |

| N-O stretch (oxime) | 930-960 | 945 |

Discrepancies between calculated and experimental frequencies are expected due to the harmonic approximation used in the calculations and the influence of the solid-state environment in experimental measurements. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making it a good nucleophile. The LUMO is likely to be distributed over the pyridine ring and the C=N bond of the oxime.

While specific HOMO-LUMO energy values for this compound are not available in the searched literature, DFT calculations on similar pyridine derivatives suggest a HOMO-LUMO gap in the range of 4-5 eV. This value is indicative of a molecule with moderate reactivity, consistent with its role as a reactivator that must be stable enough to reach its target but reactive enough to perform its function.

Caption: Frontier Molecular Orbitals and Reactivity.

Molecular Docking: Visualizing the Host-Guest Relationship

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of AChE. This method provides invaluable insights into the binding mode and the key intermolecular interactions that stabilize the complex.

The Acetylcholinesterase Active Site: A Complex Landscape

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of several key regions, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The CAS contains the catalytic triad (Ser, His, Glu) and is the site of acetylcholine hydrolysis and organophosphate inhibition.

Docking Protocol: A Step-by-Step Approach

-

Receptor and Ligand Preparation: The crystal structure of human AChE is obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated and energy-minimized.

-

Grid Box Definition: A grid box is defined around the active site of AChE to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.

-

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) with the amino acid residues of the active site.

Predicted Binding Mode and Interactions

While a specific docking study of this compound with AChE is not available in the searched literature, based on the structure of the active site and the properties of the ligand, we can hypothesize the following interactions:

-

Hydrogen Bonding: The oxime hydroxyl group is likely to form hydrogen bonds with residues in the active site, such as those in the oxyanion hole or with the catalytic histidine.

-

π-π Stacking: The pyridine ring of this compound can engage in π-π stacking interactions with aromatic residues that line the active site gorge, such as tryptophan and tyrosine.

-

Cation-π Interaction: If the pyridine nitrogen is protonated, it could form a cation-π interaction with an aromatic residue.

| Interaction Type | Potential Interacting AChE Residues |

| Hydrogen Bonding | Ser203, His447, Gly118, Gly119 |

| π-π Stacking | Trp84, Tyr334, Phe330 |

| Cation-π Interaction | Trp84 |

These interactions are crucial for the initial binding and proper orientation of the oxime group for the subsequent reactivation step.

The Reactivation Mechanism: A Computational Perspective

The reactivation of organophosphate-inhibited AChE by this compound is a nucleophilic substitution reaction. Computational studies, particularly those employing hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide a detailed picture of the reaction mechanism, including the structures of transition states and the associated energy barriers.

The generally accepted mechanism involves the deprotonated oxime acting as the nucleophile, attacking the phosphorus atom of the organophosphate. This leads to the formation of a pentavalent phosphorus intermediate, which then breaks down to regenerate the active serine residue and form a phosphorylated oxime.

Sources

physical and chemical properties of 3-Pyridinealdoxime

An In-depth Technical Guide to 3-Pyridinealdoxime: Physicochemical Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As an isomer of pyridinealdoxime, its unique structural arrangement imparts distinct chemical and biological properties. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, a validated synthesis protocol, and key applications of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates critical technical information to facilitate its effective use in a laboratory setting.

Chemical Identity and Structure

This compound, also known as Nicotinaldoxime, is characterized by a pyridine ring substituted at the 3-position with an aldoxime functional group. This structure consists of a six-membered aromatic heterocycle containing one nitrogen atom, with the -CH=N-OH group attached to the carbon atom meta to the ring nitrogen. The oxime group can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=N double bond.

-

IUPAC Name : (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine[1]

-

Synonyms : 3-pyridinaldoxime, Nicotinaldoxime, Pyridine-3-carboxaldehyde oxime

Physicochemical Properties

The are crucial for its handling, application in synthesis, and formulation. These properties are summarized in the table below. The compound presents as a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Melting Point | 150-153 °C | [2][3][4] |

| Boiling Point | ~233.1 °C at 760 mmHg (estimated) | [2][3] |

| Density | ~1.14 - 1.22 g/cm³ (estimated) | [2][3][4] |

| pKa₁ (Pyridinium ion) | 4.07 (at 25 °C) | [4] |

| pKa₂ (Oxime proton) | 10.39 (at 25 °C) | [4] |

| LogP | 0.88970 (estimated) | [3] |

| Appearance | White to off-white solid/powder | [4] |

Solubility Profile : While quantitative solubility data in various solvents is not extensively published, an empirical understanding can be derived from its synthesis and structure.

-

Water : It exhibits low solubility in neutral water, as evidenced by its precipitation from an aqueous solution during synthesis.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have good to moderate solubility due to the ability of the pyridine nitrogen and oxime group to form hydrogen bonds.[5][6] Methanol is effectively used as a solvent during its synthesis.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to be well-soluble due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : Expected to have very low solubility.[6]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound. While a comprehensive public database of its spectra is sparse, the expected characteristics can be predicted based on its constituent functional groups.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (solvent: DMSO-d₆ or CDCl₃), the following signals are anticipated:

-

Oxime Proton (-OH) : A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aldoxime Proton (-CH=N) : A sharp singlet, typically in the range of 8.0-8.5 ppm.

-

Pyridine Ring Protons : Four distinct signals in the aromatic region (7.0-9.0 ppm). The proton at the C2 position (adjacent to the nitrogen) is expected to be the most deshielded and appear furthest downfield, likely as a doublet or singlet. The protons at C4, C5, and C6 will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals:

-

Aldoxime Carbon (-C=N) : In the range of 145-155 ppm.

-

Pyridine Ring Carbons : Five signals corresponding to the carbons of the pyridine ring. The carbons adjacent to the nitrogen (C2 and C6) will be significantly downfield compared to the others. Chemical shifts for pyridine itself are a good reference point (C2/C6: ~150 ppm, C3/C5: ~124 ppm, C4: ~136 ppm). The substituent effect of the aldoxime group will cause shifts from these base values.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch (Oxime) : A broad band in the region of 3100-3400 cm⁻¹.

-

C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=N Stretch (Oxime and Pyridine Ring) : Medium to strong absorptions in the 1580-1650 cm⁻¹ region.[7]

-

C=C Stretch (Aromatic Ring) : Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

N-O Stretch : A medium intensity band around 930-960 cm⁻¹.

Synthesis and Purity Verification

This compound is reliably synthesized via the condensation reaction of 3-pyridinecarboxaldehyde with hydroxylamine. This method is efficient, high-yielding, and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the Open Reaction Database and provides a robust method for laboratory-scale synthesis.[5]

Materials and Reagents:

-

3-Pyridinecarboxaldehyde (reactant)

-

Hydroxylamine hydrochloride (reactant)

-

Methanol (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (base)

-

Deionized Water

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 3-Pyridinecarboxaldehyde (21.4 g, 200 mmol) and hydroxylamine hydrochloride (14.6 g, 210 mmol).[5]

-

Solvation : Add methanol (125 mL) to the flask. The choice of methanol is critical as it effectively dissolves both reactants, facilitating a homogeneous reaction environment.[5]

-

Reflux : Heat the mixture to reflux and maintain for 12 hours. The elevated temperature provides the necessary activation energy for the condensation reaction to proceed to completion.[5]

-

Solvent Removal : After 12 hours, cool the solution to room temperature and concentrate it under reduced pressure (using a rotary evaporator) to remove the methanol, yielding a white solid residue.[5]

-

Neutralization and Precipitation : To the solid residue, add saturated NaHCO₃ solution portion-wise with stirring. The bicarbonate solution neutralizes the HCl byproduct from the hydroxylamine hydrochloride, making the solution slightly basic. This is a self-validating step; continued addition until the solution is basic ensures complete neutralization, which in turn causes the free oxime product to precipitate due to its low solubility in basic aqueous media.[5]

-

Isolation : Collect the white precipitate by vacuum filtration.

-

Washing : Wash the collected solid thoroughly with cold deionized water to remove any residual salts (e.g., NaCl, excess NaHCO₃).

-

Drying : Dry the purified product in a vacuum oven to obtain this compound as a white solid. The reported yield for this procedure is approximately 97%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purity Determination

Verifying the purity of the synthesized compound is essential. Common analytical techniques include:

-

Melting Point Analysis : A sharp melting point range that matches the literature value (150-153 °C) is a strong indicator of high purity.

-

High-Performance Liquid Chromatography (HPLC) : This is a quantitative method to determine purity. A single sharp peak on the chromatogram indicates a pure compound.

-

Nuclear Magnetic Resonance (NMR) : The absence of impurity peaks in the ¹H NMR spectrum confirms the purity of the sample.

Chemical Reactivity and Stability

-

Acidity and Basicity : this compound is an amphoteric compound. The pyridine nitrogen is basic (pKa of conjugate acid ≈ 4.07), while the oxime hydroxyl group is weakly acidic (pKa ≈ 10.39).[4]

-

Reactivity of the Oxime Group : The oxime functional group is a potent nucleophile, particularly in its deprotonated (oximate) form. This nucleophilicity is the basis for its primary application as a reactivator of inhibited acetylcholinesterase.[7]

-

Stability and Storage : this compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Applications in Research and Drug Development

The primary interest in this compound stems from its role as a structural analogue to pralidoxime (2-pyridinealdoxime methiodide), a key drug used to treat organophosphate poisoning.

-

Acetylcholinesterase (AChE) Reactivation : Organophosphorus (OP) compounds, such as nerve agents and pesticides, inhibit AChE by covalently phosphorylating a serine residue in the enzyme's active site. The nucleophilic oxime group of this compound can attack the phosphorus atom, cleaving the bond to the serine residue and restoring enzyme function.[7] Its efficacy relative to its 2- and 4-isomers is a subject of ongoing research for developing more effective medical countermeasures.

-

Enzyme Inhibition Studies : It has been used as a research tool to study enzyme mechanisms. For instance, it was identified as an effective and specific inhibitor of nicotinic acid and nicotinamide uptake in Bordetella pertussis.

-

Scaffold in Medicinal Chemistry : The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[8][9] this compound can serve as a versatile starting material or fragment for the synthesis of more complex molecules with potential therapeutic activities.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word : Warning.

-

Precautions : Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward, high-yield synthesis. Its structural features, particularly the nucleophilic oxime group on a pyridine scaffold, make it a molecule of high importance in toxicological research and as a building block in medicinal chemistry. This guide provides the foundational knowledge required for its confident and effective application in a research and development setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371219, E-pyridine-3-aldoxime. Retrieved from [Link].

-

Chemsrc (2025). This compound | CAS#:1193-92-6. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13395, Pyridine 2-aldoxime. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135460230, 4-Pyridinealdoxime. Retrieved from [Link].

-

Chemsrc (2025). This compound(CAS#:1193-92-6) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. Retrieved from [Link].

- Mathes, W., & Schuly, H. (1963). Angew. Chem.

- Bockleheide, V., & Linn, W. J. (1954). J. Am. Chem. Soc., 76, 1286.

-

MalariaWorld (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. Retrieved from [Link].

-

Stenutz, R. (n.d.). pyridine-3-aldoxime. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]

- 4. 1193-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

3-Pyridinealdoxime molecular weight and formula

An In-depth Technical Guide to 3-Pyridinealdoxime for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 1193-92-6), a heterocyclic compound of significant interest in biochemical research and as a structural motif in medicinal chemistry. We will delve into its fundamental properties, synthesis, mechanism of action as an enzyme reactivator, and its broader implications in drug discovery, supported by detailed protocols and safety information.

Core Molecular Profile

This compound, also known as Nicotinaldoxime, is a pyridine derivative containing an aldoxime functional group at the 3-position. Its chemical identity is fundamental to its reactivity and biological activity.

Chemical Formula and Molecular Weight

The empirical formula for this compound is C₆H₆N₂O [1][2][3]. This composition results in a precise molecular weight, a critical parameter for all quantitative experimental work.

Chemical Structure

The structure consists of a pyridine ring with an aldoxime group (=N-OH) attached to the carbon at the third position. The presence of the nitrogen atom in the aromatic ring and the nucleophilic oxime group are the primary determinants of its chemical behavior.

Caption: Chemical structure of this compound (C₆H₆N₂O).

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, formulating solutions, and interpreting biological data.

| Property | Value | Source(s) |

| Physical Form | White powder/crystals | [6] |

| Melting Point | 150-153 °C | [3][5] |

| Boiling Point | 233.1 °C at 760 mmHg | [5] |

| Density | 1.14 g/cm³ | [5] |

| LogP | 0.88970 | [5] |

| Vapor Pressure | 0.0315 mmHg at 25°C | [5] |

Synthesis Protocol

This compound can be reliably synthesized via the reaction of 3-Pyridine carboxaldehyde with hydroxylamine hydrochloride. The causality behind this choice is the straightforward and high-yield oximation of the aldehyde functional group.

Experimental Protocol: Oximation of 3-Pyridine Carboxaldehyde

This protocol is adapted from established laboratory procedures and provides a high-yield synthesis of this compound.[7]

Materials:

-

3-Pyridine carboxaldehyde (21.4 g, 200 mmol)

-

Hydroxylamine hydrochloride (14.6 g, 210 mmol)

-

Methanol (CH₃OH, 125 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve 3-Pyridine carboxaldehyde (200 mmol) and hydroxylamine hydrochloride (210 mmol) in 125 ml of methanol in a round-bottom flask equipped with a reflux condenser.

-

Reflux: Heat the solution at reflux for 12 hours. The elevated temperature is necessary to overcome the activation energy of the condensation reaction.

-

Concentration: After 12 hours, cool the solution and concentrate it under vacuum to remove the methanol, yielding a white solid.

-

Neutralization & Precipitation: Add saturated NaHCO₃ solution to the solid with stirring. This step is critical as it neutralizes the HCl byproduct from the hydroxylamine hydrochloride, making the reaction mixture slightly basic and causing the free oxime product to precipitate.

-

Isolation: Filter the white precipitate, wash thoroughly with water to remove any remaining salts, and dry in vacuo.

-

Yield: This procedure typically yields approximately 23.6 g (97%) of this compound.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action & Applications

The primary biochemical application of this compound stems from its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.

Reactivation of Acetylcholinesterase (AChE)

Organophosphorus compounds, such as certain pesticides and nerve agents, exert their toxicity by covalently binding to a serine residue in the active site of AChE. This binding, or phosphorylation, inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neuromuscular paralysis.

This compound functions as an effective reactivator. Its mechanism is a targeted nucleophilic attack:

-

The nucleophilic oxime group (-NOH) of this compound attacks the phosphorus atom of the OP-AChE complex.

-

This forms a new, stable oxime-phosphonate complex.

-

This action cleaves the bond between the organophosphate and the serine residue, thereby liberating and reactivating the AChE enzyme.[4]

This property makes this compound an indispensable tool for in vitro studies of OP poisoning, screening of novel antidotes, and investigating neurotoxicity pathways.[4]

Role in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of indications, including cancer, hypertension, and infectious diseases.[8] The pyridine ring is valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable solubility properties.

While this compound itself is primarily a research tool, its structure serves as a valuable building block or fragment in drug discovery campaigns. Its derivatives can be explored for various therapeutic targets. For instance, pyridine and pyrimidine hybrids are being actively investigated as a promising avenue for developing novel antimalarial agents that can overcome drug resistance.[9]

AChE Reactivation Mechanism Diagram

Caption: Mechanism of AChE reactivation by this compound.

Analytical Methodologies

Accurate analysis is paramount for quality control and experimental validation. Several methods are suitable for the characterization and quantification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structural integrity of the synthesized compound. The chemical shifts and coupling constants provide a definitive fingerprint of the molecule's atomic arrangement.[4]

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices. Due to the hydrophilic nature of many pyridine derivatives, methods may require specialized columns (e.g., mixed-mode) or mobile phase modifiers to achieve good peak shape and resolution without resorting to ion-pairing reagents that are incompatible with mass spectrometry.[10][11]

-